molecular formula C18H21N3O4 B2394071 N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 876532-52-4

N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B2394071
CAS RN: 876532-52-4
M. Wt: 343.383
InChI Key: RTOHJFCXRDHWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, also known as ADDA, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. ADDA is a spirocyclic compound that contains a diazaspirodecane ring system and an acetamide moiety. In

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is not fully understood. However, studies have suggested that N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide may act by inhibiting the activity of enzymes involved in various biological processes. For example, N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the transmission of nerve impulses.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has been shown to have various biochemical and physiological effects. Studies have suggested that N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide may have antioxidant, anti-inflammatory, and antitumor properties. Additionally, N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide in lab experiments is its ease of synthesis. N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can be synthesized using simple and readily available starting materials. Additionally, N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is stable under a wide range of conditions, making it a useful building block for the synthesis of novel compounds.
However, one of the limitations of using N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide in lab experiments is its relatively low solubility in water. This can make it difficult to work with in aqueous solutions. Additionally, the mechanism of action of N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is not fully understood, making it challenging to design experiments to study its effects.

Future Directions

For research on N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide include the synthesis of novel spirocyclic compounds and the study of its mechanism of action.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide involves the reaction of 4-acetylphenylhydrazine with 2,4-dioxo-1,3-diazaspiro[4.5]decane-1-acetic acid in the presence of a catalyst. The reaction yields N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide as a white solid with a melting point of 207-209°C. The purity of N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has been studied for its potential applications in various areas of scientific research. One of the major areas of interest is its use as a building block for the synthesis of novel compounds with potential biological activities. N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has been used as a starting material for the synthesis of spirocyclic compounds with antitumor, antifungal, and antibacterial activities.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4/c1-12(22)13-5-7-14(8-6-13)19-15(23)11-21-16(24)18(20-17(21)25)9-3-2-4-10-18/h5-8H,2-4,9-11H2,1H3,(H,19,23)(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOHJFCXRDHWDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.